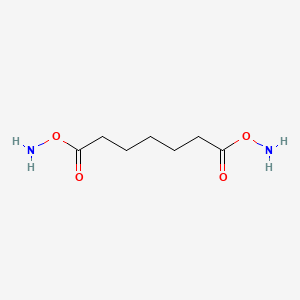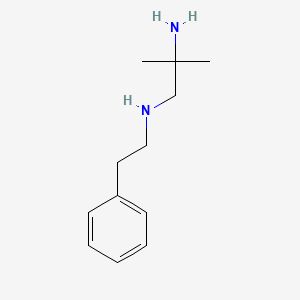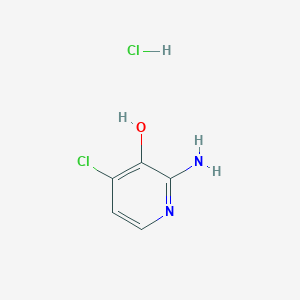
(6R,2s)-diaminopimelic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R,2s)-diaminopimelic acid is a stereoisomer of diaminopimelic acid, an important intermediate in the biosynthesis of lysine, an essential amino acid. This compound plays a crucial role in the peptidoglycan layer of bacterial cell walls, making it significant in both microbiology and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R,2s)-diaminopimelic acid typically involves the stereoselective reduction of a precursor compound. One common method is the asymmetric hydrogenation of a suitable precursor, such as a keto acid, using a chiral catalyst. The reaction conditions often include a hydrogen atmosphere at elevated pressures and temperatures, along with the presence of a chiral ligand to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the compound by optimizing the metabolic pathways involved in its biosynthesis. The fermentation broth is then processed to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
(6R,2s)-diaminopimelic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form diamino derivatives.
Substitution: Amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Keto acids.
Reduction: Diamino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(6R,2s)-diaminopimelic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Plays a role in studying bacterial cell wall synthesis and function.
Medicine: Investigated for its potential in developing antibiotics targeting bacterial cell walls.
Industry: Used in the production of lysine and other amino acids through fermentation processes.
Mecanismo De Acción
The mechanism of action of (6R,2s)-diaminopimelic acid involves its incorporation into the peptidoglycan layer of bacterial cell walls. It serves as a cross-linking agent, providing structural integrity to the cell wall. The molecular targets include enzymes involved in peptidoglycan biosynthesis, such as transpeptidases and carboxypeptidases. The pathways involved are part of the bacterial cell wall synthesis pathway.
Comparación Con Compuestos Similares
Similar Compounds
(6S,2R)-diaminopimelic acid: Another stereoisomer with different spatial arrangement of atoms.
Lysine: An essential amino acid with a similar structure but different functional groups.
Diaminopimelate: A related compound involved in lysine biosynthesis.
Uniqueness
(6R,2s)-diaminopimelic acid is unique due to its specific stereochemistry, which is crucial for its role in bacterial cell wall synthesis. Its ability to act as a cross-linking agent in the peptidoglycan layer distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C7H14N2O4 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
diamino heptanedioate |
InChI |
InChI=1S/C7H14N2O4/c8-12-6(10)4-2-1-3-5-7(11)13-9/h1-5,8-9H2 |
Clave InChI |
GQQWDGDPDLUXEH-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)ON)CCC(=O)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)








![3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B11821081.png)
![bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate](/img/structure/B11821085.png)
